molecular formula C19H32N4O12 B1196207 N-Acetylmuramyl-serylisoglutamine CAS No. 60355-76-2

N-Acetylmuramyl-serylisoglutamine

Cat. No.: B1196207
CAS No.: 60355-76-2
M. Wt: 508.5 g/mol
InChI Key: FPMUTWVIEPJDOG-PPMFNHPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylmuramyl-serylisoglutamine is a synthetic peptidoglycan derivative structurally related to bacterial cell wall components. It consists of an N-acetylmuramic acid (MurNAc) backbone linked to a dipeptide moiety containing L-serine and D-isoglutamine. This compound is of interest in immunology due to its structural similarity to muramyl dipeptide (MDP), a well-characterized pathogen-associated molecular pattern (PAMP) that activates innate immune receptors like NOD2 .

Properties

CAS No.

60355-76-2

Molecular Formula

C19H32N4O12

Molecular Weight

508.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C19H32N4O12/c1-7(34-15-13(21-8(2)26)19(33)35-11(6-25)14(15)28)16(29)23-10(5-24)17(30)22-9(18(31)32)3-4-12(20)27/h7,9-11,13-15,19,24-25,28,33H,3-6H2,1-2H3,(H2,20,27)(H,21,26)(H,22,30)(H,23,29)(H,31,32)/t7?,9-,10+,11-,13-,14-,15-,19+/m1/s1

InChI Key

FPMUTWVIEPJDOG-PPMFNHPZSA-N

SMILES

CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

CC(C(=O)N[C@@H](CO)C(=O)N[C@H](CCC(=O)N)C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C

Synonyms

N-acetylmuramyl-L-seryl-D-isoglutamine
N-acetylmuramyl-serylisoglutamine
N-AcMu-Ser-iso-Gln

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The L-serine substitution introduces polar -OH groups, enhancing hydrophilicity compared to MDP’s nonpolar alanine .
  • Extended analogs (e.g., pentapeptides) exhibit higher molecular weights and increased steric hindrance, reducing membrane permeability .

Immunological Activity

Adjuvant Efficacy

  • MDP (Alanine variant): Activates NOD2 receptors at nanomolar concentrations (EC50 ~10–50 nM), enhancing antibody and cytokine responses in vaccine formulations .
  • In silico studies suggest altered hydrogen bonding with NOD2’s ligand-binding pocket .

Key Findings :

  • MDP’s adjuvant activity is amplified by synergists, achieving 10-fold increases in antibody titers in murine models .

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